molecular formula C14H17NO2 B511075 (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 436096-80-9

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B511075
CAS No.: 436096-80-9
M. Wt: 231.29g/mol
InChI Key: CTXDDINRILVKNW-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an ethoxy group attached to a benzyl ring, which is further connected to a furan ring through a methylamine linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Ethoxybenzyl Alcohol: This can be achieved by the ethoxylation of benzyl alcohol using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of Furan-2-ylmethylamine: This intermediate can be prepared by the reaction of furfural with ammonia, followed by reduction.

    Coupling Reaction: The final step involves the coupling of 2-Ethoxybenzyl alcohol with furan-2-ylmethylamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-Ethoxybenzaldehyde or 2-Ethoxybenzoic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzyl Alcohol: Shares the ethoxybenzyl moiety but lacks the furan and amine groups.

    Furan-2-ylmethylamine: Contains the furan and amine groups but lacks the ethoxybenzyl moiety.

    Benzylamine: Contains the benzyl and amine groups but lacks the ethoxy and furan moieties.

Uniqueness

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDDINRILVKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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